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molecular formula C13H23NO4 B8660588 (R)-tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B8660588
M. Wt: 257.33 g/mol
InChI Key: PIDOQUSXCYDMQD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455477B2

Procedure details

A flask was charged with tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (160 g, 623 mmol) and dichloromethane (2,500 ml) and cooled to −78° C. A solution of diisobutylaluminum hydride (800 ml, 1.10 equiv) was added dropwise, such that the internal temperature was maintained at −78° C. After 1 h at 78° C., the reaction mixture was quenched by the addition of 30 ml of methanol. After warming to ambient temperature, the mixture was filtered and the filter cake was washed with dichloromethane (3×1,000 mL). The filtrate was dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate as light yellow oil.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]1)C.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[O:3]=[CH:4][CH2:5][CH:6]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(C)OC(CC1CN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −78° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by the addition of 30 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
After warming to ambient temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane (3×1,000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=CCC1CN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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